4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound with the molecular formula C12H15BrO2 It is a derivative of tetrahydropyran, featuring a bromophenoxy group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the reaction of 4-bromophenol with tetrahydropyran derivatives. One common method includes the use of a bromomethylating agent to introduce the bromophenoxy group onto the tetrahydropyran ring. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products:
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include ketones, aldehydes, and carboxylic acids.
Reduction: Products include alcohols and aldehydes.
Scientific Research Applications
4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group can engage in halogen bonding, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
4-Bromomethyltetrahydropyran: Similar structure but lacks the carboxylic acid group.
2-(4-Bromophenoxy)tetrahydro-2H-pyran: Similar structure but differs in the position of the bromophenoxy group.
Methyl tetrahydro-2H-pyran-4-carboxylate: Similar structure but with a methyl ester instead of a carboxylic acid.
Uniqueness: 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to the presence of both the bromophenoxy group and the carboxylic acid group, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C13H15BrO4 |
---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
4-[(4-bromophenoxy)methyl]oxane-4-carboxylic acid |
InChI |
InChI=1S/C13H15BrO4/c14-10-1-3-11(4-2-10)18-9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) |
InChI Key |
UBPVYJPUNXYCSR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(COC2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.